molecular formula C20H19F2N5O2 B2739668 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034564-16-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2739668
CAS No.: 2034564-16-2
M. Wt: 399.402
InChI Key: FIFZDGUDBSLQSQ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in the fields of chemistry and pharmaceuticals. Its structure consists of multiple functional groups, making it a versatile candidate for a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis techniques. The starting materials and intermediates require careful handling and precise conditions, such as controlled temperature, pH, and reaction times.

Industrial Production Methods

On an industrial scale, the production of this compound would involve large-scale reactors, optimized processes for yield and purity, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Utilizing oxidizing agents to alter specific functional groups.

  • Reduction: : Applying reducing agents to convert certain groups to their reduced form.

  • Substitution: : Engaging in nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogen compounds for substitution. Reaction conditions vary but often require solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific pathways chosen. For instance, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules.

Biology

Biologically, it may serve as a tool compound for studying enzyme interactions or cellular pathways.

Medicine

Industry

In industrial applications, the compound might be used in the production of specialized materials or as a catalyst in certain manufacturing processes.

Mechanism of Action

The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways depend on the specific context of its use, such as inhibition of enzyme activity in a therapeutic setting.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxamide

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

What sets N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, allowing it to interact with a diverse range of biological targets and undergo a variety of chemical transformations. Its structure makes it a particularly interesting subject for further scientific exploration.

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Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)13-4-5-14(21)15(22)10-13)20(29)23-8-9-27-19(28)7-6-16(25-27)12-2-3-12/h4-7,10-12H,2-3,8-9H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFZDGUDBSLQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)NCCN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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